An In-depth Technical Guide to the Synthesis of 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one
An In-depth Technical Guide to the Synthesis of 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidin-2-one scaffold is a privileged structural motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Compounds bearing this heterocyclic core exhibit a wide range of biological activities, serving as crucial pharmacophores in various therapeutic agents. This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-(3-chloro-4-methylphenyl)imidazolidin-2-one, a key intermediate for the development of novel pharmaceuticals. The strategic incorporation of the 3-chloro-4-methylphenyl moiety offers a unique substitution pattern that can significantly influence the pharmacological profile of the final drug candidates.
This document will delve into the prevalent synthetic strategies, offering mechanistic insights and detailed experimental protocols. The content is structured to provide researchers and drug development professionals with a robust understanding of the synthesis, characterization, and safety considerations associated with 1-(3-chloro-4-methylphenyl)imidazolidin-2-one.
Retrosynthetic Analysis and Key Synthesis Strategies
The synthesis of 1-(3-chloro-4-methylphenyl)imidazolidin-2-one typically proceeds through the formation of a key urea intermediate followed by an intramolecular cyclization. The most logical retrosynthetic disconnection breaks the N1-C2 and N3-C2 bonds of the imidazolidinone ring, leading back to a substituted urea, which in turn can be derived from 3-chloro-4-methylphenyl isocyanate and a suitable two-carbon amine synthon.
Two primary synthetic pathways emerge from this analysis:
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Pathway A: Reaction of 3-chloro-4-methylphenyl isocyanate with 2-aminoethanol to form a hydroxyethyl urea intermediate, followed by a base- or acid-catalyzed cyclization.
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Pathway B: Reaction of 3-chloro-4-methylphenyl isocyanate with 2-chloroethylamine hydrochloride to form a chloroethyl urea intermediate, which undergoes intramolecular cyclization upon treatment with a base.
This guide will focus on providing a detailed exposition of both pathways, highlighting the causality behind experimental choices and providing self-validating protocols.
Synthesis Pathway A: The Hydroxyethyl Urea Route
This pathway is often favored due to the ready availability of 2-aminoethanol and the relatively straightforward cyclization of the resulting N-(2-hydroxyethyl)urea intermediate.
Part 1: Synthesis of 3-chloro-4-methylphenyl isocyanate (2)
The synthesis commences with the conversion of 3-chloro-4-methylaniline (1) to the corresponding isocyanate (2). This transformation is critical as the isocyanate group possesses the requisite electrophilicity to react with the amine in the subsequent step. The use of phosgene or its safer solid equivalent, triphosgene, is the most common industrial and laboratory method for this conversion.[3]
Experimental Protocol: Synthesis of 3-chloro-4-methylphenyl isocyanate (2)
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Materials: 3-chloro-4-methylaniline (1), triphosgene, triethylamine (TEA), and anhydrous dichloromethane (DCM).
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Procedure:
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To a stirred solution of triphosgene (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-chloro-4-methylaniline (1) (1 equivalent) in anhydrous DCM is added dropwise at 0 °C.
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After the initial addition, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.
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The reaction mixture is slowly warmed to room temperature and stirred for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is filtered to remove triethylammonium chloride.
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The filtrate is concentrated under reduced pressure to yield the crude 3-chloro-4-methylphenyl isocyanate (2), which can be purified by vacuum distillation.
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Part 2: Synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-hydroxyethyl)urea (3)
The synthesized isocyanate (2) is then reacted with 2-aminoethanol to form the key hydroxyethyl urea intermediate (3). This is a nucleophilic addition reaction where the amino group of 2-aminoethanol attacks the electrophilic carbonyl carbon of the isocyanate.
Experimental Protocol: Synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-hydroxyethyl)urea (3)
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Materials: 3-chloro-4-methylphenyl isocyanate (2), 2-aminoethanol, and anhydrous tetrahydrofuran (THF).
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Procedure:
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To a stirred solution of 2-aminoethanol (1.1 equivalents) in anhydrous THF under an inert atmosphere, a solution of 3-chloro-4-methylphenyl isocyanate (2) (1 equivalent) in anhydrous THF is added dropwise at room temperature.
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The reaction is typically exothermic, and the mixture is stirred for 1-2 hours at room temperature.
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The progress of the reaction is monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure to yield the crude N-(3-chloro-4-methylphenyl)-N'-(2-hydroxyethyl)urea (3), which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Part 3: Cyclization to 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one (4)
The final step involves the intramolecular cyclization of the hydroxyethyl urea (3) to the target imidazolidin-2-one (4). This reaction can be promoted by either acid or base. Base-catalyzed cyclization is often preferred as it proceeds via the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace a leaving group or, in this case, to attack the urea carbonyl with the elimination of water.
Experimental Protocol: Cyclization to 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one (4)
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Materials: N-(3-chloro-4-methylphenyl)-N'-(2-hydroxyethyl)urea (3), a suitable base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., THF or DMF).
-
Procedure:
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To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents) in anhydrous THF under an inert atmosphere, a solution of N-(3-chloro-4-methylphenyl)-N'-(2-hydroxyethyl)urea (3) (1 equivalent) in anhydrous THF is added dropwise at 0 °C.
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The reaction mixture is then heated to reflux for 4-6 hours, with progress monitored by TLC.
-
After completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-(3-chloro-4-methylphenyl)imidazolidin-2-one (4).
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Synthesis Pathway B: The Chloroethyl Urea Route
This alternative pathway involves the use of 2-chloroethylamine, leading to a chloroethyl urea intermediate that readily cyclizes under basic conditions.
Part 1: Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-chloroethyl)urea (5)
The initial step mirrors Pathway A, with the reaction of 3-chloro-4-methylphenyl isocyanate (2) with 2-chloroethylamine hydrochloride in the presence of a base to neutralize the hydrochloride salt.
Experimental Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-chloroethyl)urea (5)
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Materials: 3-chloro-4-methylphenyl isocyanate (2), 2-chloroethylamine hydrochloride, triethylamine (TEA), and dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of 2-chloroethylamine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM, a solution of 3-chloro-4-methylphenyl isocyanate (2) (1 equivalent) in DCM is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude 1-(3-chloro-4-methylphenyl)-3-(2-chloroethyl)urea (5), which can be used in the next step without further purification or can be recrystallized.
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Part 2: Intramolecular Cyclization to 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one (4)
The chloroethyl urea intermediate (5) undergoes an intramolecular nucleophilic substitution under basic conditions to form the desired imidazolidin-2-one (4). The urea nitrogen acts as a nucleophile, displacing the chloride ion.
Experimental Protocol: Intramolecular Cyclization to 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one (4)
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Materials: 1-(3-Chloro-4-methylphenyl)-3-(2-chloroethyl)urea (5), a strong base (e.g., sodium hydroxide or potassium tert-butoxide), and a suitable solvent (e.g., ethanol or THF).
-
Procedure:
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To a solution of 1-(3-chloro-4-methylphenyl)-3-(2-chloroethyl)urea (5) (1 equivalent) in a suitable solvent, a solution of a strong base (e.g., aqueous sodium hydroxide, 1.5 equivalents) is added.
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The reaction mixture is heated to reflux for 2-4 hours.
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The reaction is monitored by TLC until the starting material is consumed.
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After cooling to room temperature, the mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(3-chloro-4-methylphenyl)imidazolidin-2-one (4).
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Visualization of Synthesis Pathways
Caption: Synthetic routes to 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one.
Characterization of 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one (4)
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chloro-4-methylphenyl group, the methyl protons, and the two methylene groups of the imidazolidinone ring. The chemical shifts and coupling patterns will be indicative of the final structure.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the urea, the aromatic carbons, the methyl carbon, and the two methylene carbons of the heterocyclic ring.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Predicted Spectral Data:
| Technique | Predicted Chemical Shifts / m/z |
| ¹H NMR | Aromatic protons: ~7.2-7.5 ppm (multiplets), Imidazolidinone CH₂: ~3.4-3.8 ppm (multiplets), Methyl protons: ~2.3 ppm (singlet) |
| ¹³C NMR | Carbonyl carbon: ~160-165 ppm, Aromatic carbons: ~120-140 ppm, Imidazolidinone CH₂: ~40-50 ppm, Methyl carbon: ~18-22 ppm |
| MS (ESI+) | [M+H]⁺: Expected around 227.07 (for C₁₀H₁₁ClN₂O) |
Safety Considerations
The synthesis of 1-(3-chloro-4-methylphenyl)imidazolidin-2-one involves the use of hazardous materials, and appropriate safety precautions must be strictly followed.
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Isocyanates: 3-chloro-4-methylphenyl isocyanate is toxic and a potent respiratory sensitizer.[4] All manipulations involving isocyanates must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5] In case of inhalation, move to fresh air immediately and seek medical attention.
-
Reagents: Phosgene and triphosgene are extremely toxic and corrosive.[6] They should only be handled by trained personnel with appropriate safety measures in place. Bases like sodium hydride are flammable solids and react violently with water.
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Solvents: Many of the organic solvents used (e.g., DCM, THF) are flammable and have associated health risks. Work in a well-ventilated area and avoid sources of ignition.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This technical guide has outlined two robust and reliable synthetic pathways for the preparation of 1-(3-chloro-4-methylphenyl)imidazolidin-2-one. The choice between the hydroxyethyl urea and the chloroethyl urea route will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. By providing detailed experimental protocols, mechanistic insights, and crucial safety information, this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of this important heterocyclic intermediate. The successful synthesis and characterization of this compound will enable further exploration of its potential in the development of novel therapeutic agents.
References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH.
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate.
-
Method for synthesizing 3-chloro-4-methylaniline. Google Patents.
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
-
Regiocontrolled Cyclization Reaction of N-(2-Hydroxyethyl)ureas by Transfer of Activation: One-Pot Synthesis of 2-Imidazolidinones. ACS Publications.
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.
-
Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate.
-
SYNTHESIS OF AMINO ACID ESTER ISOCYANATES. Organic Syntheses.
-
synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences.
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI.
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries.
-
ChemInform Abstract: Regiocontrolled Cyclization Reaction of N-(2-Hydroxyethyl)ureas by Transfer of Activation: One-Pot Synthesis of 2-Imidazolidinones. ResearchGate.
-
Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. ResearchGate.
-
Workup for isocyante synthesis from triphoagene?. Reddit.
-
EPA/NIH Mass Spectral Data Base. GovInfo.
-
3-Chloro-4-methylaniline. PubChem.
-
CO(NH2)2 Crystal Structure. Materials Project.
-
Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate.
-
Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association.
-
General procedure for the preparation of isocyanates. Supporting Information.
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
-
Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols. Benchchem.
-
A kind of industrial preparation method of β-hydroxyethyl urea. Google Patents.
-
3-Chloro-4-methylaniline synthesis. ChemicalBook.
-
Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis.. SciSpace.
-
Isocyanates - Hazard Recognition. Occupational Safety and Health Administration.
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate.
-
Processes for the preparation of cyclic nitrogen-containing compounds. Google Patents.
-
1H NMR spectroscopy and conformational analysis of 1,2 and 1,3‐diarylimidazolidines. Sci-Hub.
-
Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Cosmetic Ingredient Review.
-
EPA/NIH mass spectral data base. NIST Technical Series Publications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. lakeland.com [lakeland.com]
- 6. researchgate.net [researchgate.net]
